4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide
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Overview
Description
4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is known for its stability and reactivity in various chemical reactions.
Preparation Methods
The synthesis of 4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of ethanol and sodium hydroxide solution to facilitate the formation of the desired pyridine derivative .
Chemical Reactions Analysis
4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyridine ring.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in this compound.
Scientific Research Applications
4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities. It has shown promising results in inhibiting the growth of certain bacterial and viral strains.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound allows it to interact with proteins and enzymes, leading to various biological effects. For example, it can bind to thymidylate kinase, an enzyme involved in DNA synthesis, and inhibit its activity . This interaction can result in the inhibition of cell proliferation and the induction of cell death in certain cancer cells.
Comparison with Similar Compounds
4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide can be compared with other pyridine derivatives, such as:
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine: Exhibits strong antimicrobial activity against various microbial strains.
Quinoline derivatives: These compounds have shown potent antiproliferative activity against cancer cells.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of biological targets and exhibit diverse therapeutic properties.
Properties
IUPAC Name |
4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-10-18(23)21-11-17(13)19(24)22-15-2-4-16(5-3-15)25-12-14-6-8-20-9-7-14/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONGWVHROGKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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